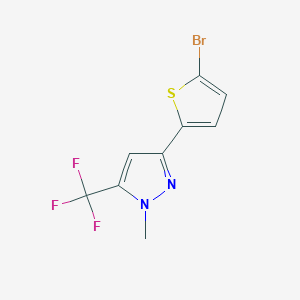

3-(5-Bromothien-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(5-Bromothien-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromothienyl group and a trifluoromethyl group in the compound suggests potential for significant biological activity and interesting physicochemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclization reactions and the use of various catalysts to promote the formation of the pyrazole ring. In the context of similar compounds, an eco-friendly synthesis approach has been reported for a series of 1-phenyl-3-(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines using microwave-assisted cyclization with a solid acidic green catalyst, resulting in high yields exceeding 85% . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For instance, the structural characterization of a related pyrazoline compound was confirmed by X-ray diffraction studies, revealing a monoclinic system with specific space group and unit cell parameters . The molecular geometry and electronic structures can be optimized and calculated using ab-initio methods such as HF and DFT/B3LYP functional in combination with different basis sets . These studies provide insights into the conformation, stability, and electronic properties of the molecules.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including condensation to form Schiff bases, as seen in the synthesis of E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one . The reactivity of such compounds is influenced by the presence of substituents, which can affect the electron density and stability of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of halogen atoms, such as bromine, and functional groups like trifluoromethyl, can significantly impact the compound's polarity, boiling point, and solubility. Spectroscopic studies, including FT-IR and NMR, provide information on the vibrational frequencies and chemical shifts, which are indicative of the functional groups present and their environment within the molecule . Additionally, the compound's potential for forming hydrogen bonds and other non-covalent interactions can be assessed through Hirshfeld surface analysis and DFT calculations .

Scientific Research Applications

Anti-inflammatory and Antibacterial Applications

Trifluoromethylpyrazoles, a class to which the specified compound belongs, have been extensively studied for their anti-inflammatory and antibacterial properties. These compounds, especially when the trifluoromethyl group is positioned at the 3- or 5-position on the pyrazole nucleus, show varied activity profiles, suggesting their potential utility in medicinal chemistry as anti-inflammatory and antibacterial agents. The review covering literature from 2000 to 2015 provides insight into the role of these compounds in developing new agents with better action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Heterocyclic Compounds Synthesis

The versatility of pyrazoles, including trifluoromethylpyrazoles, extends to their use as building blocks in synthesizing a wide array of heterocyclic compounds. For instance, compounds like pyrazolo-imidazoles, -thiazoles, and others are synthesized using derivatives of pyrazoles, underscoring their significance in organic chemistry and drug development. This utility highlights the potential of using specific compounds like 3-(5-Bromothien-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole in creating novel heterocyclic compounds with significant biological activity (Gomaa & Ali, 2020).

Organometallic and Inorganic Chemistry

The inorganic and organometallic chemistry of compounds containing pyrazole ligands, such as hydridotris(pyrazolyl)borates, has been a subject of study, particularly for Group 5 metal complexes. These complexes have applications in modeling interactions in metalloproteins and developing new organometallic chemistries. The detailed physico-chemical properties of these complexes offer insights into their potential utility in various scientific applications, including catalysis and materials science (Etienne, 1996).

Cytochrome P450 Isoforms Inhibition

Compounds within the pyrazole class have been evaluated for their role in inhibiting Cytochrome P450 isoforms, crucial for drug metabolism and potentially reducing drug-drug interactions. This research area is particularly relevant in pharmacokinetics and pharmacodynamics, where understanding the metabolism of drugs is essential for developing safer and more effective therapeutic agents (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Mechanism of Action

Mode of Action

It is known that thiophene-based compounds often exhibit exceptional optical and conductive properties . These properties suggest that the compound may interact with its targets in a way that influences electron transfer or light absorption processes.

Biochemical Pathways

The compound 3-(5-Bromo-2-thienyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole may be involved in the modulation of electronic and optoelectronic pathways . Thiophene-based compounds are known to be used in the synthesis of functionalized regioregular polythiophenes, which exhibit properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Result of Action

Given the known properties of similar thiophene-based compounds, it is possible that 3-(5-bromo-2-thienyl)-1-methyl-5-(trifluoromethyl)-1h-pyrazole may influence electronic and optoelectronic processes at the molecular level .

properties

IUPAC Name |

3-(5-bromothiophen-2-yl)-1-methyl-5-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3N2S/c1-15-7(9(11,12)13)4-5(14-15)6-2-3-8(10)16-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMFRUPCHXXCOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(S2)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

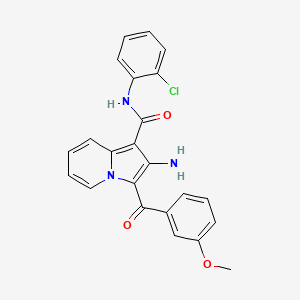

![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B2530817.png)

![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2530819.png)

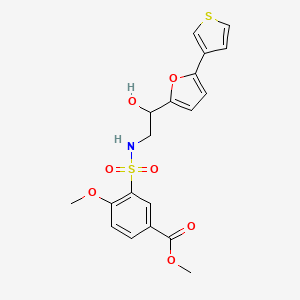

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2530821.png)

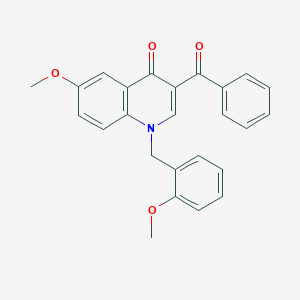

![8-methoxy-3-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2530823.png)